2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Catalog No.
S12167882
CAS No.
M.F
C14H15NO2
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-ox...

Product Name

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3

InChI Key

BDKGQXNLVUZZRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N

The compound 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule characterized by its complex structure, which includes a hydroxyphenyl group and a nitrile functional group. Its molecular formula is C14H15NO2C_{14}H_{15}NO_2, and it features a unique arrangement of functional groups that contribute to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

This compound is notable for its structural features, including the presence of both an aromatic hydroxy group and a nitrile group, which can influence its reactivity and interactions with biological systems. The compound's synthesis typically involves the condensation of 4-hydroxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions, leading to the formation of the desired product through a series of

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical transformations:

  • Oxidation: The hydroxyphenyl group can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The hydroxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has been explored in various contexts. It potentially acts as an enzyme inhibitor or modulator due to its ability to interact with specific biological pathways. The presence of the hydroxy group enhances its ability to form hydrogen bonds, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids .

Research indicates that this compound could be useful in studying metabolic pathways and enzyme interactions, making it a valuable tool in biochemical research. Its unique structure may also lend itself to applications in drug development targeting inflammation or cancer pathways .

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the following steps:

  • Condensation Reaction: A solution of 4-hydroxybenzaldehyde is reacted with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base (e.g., sodium hydroxide).
  • Heating: The reaction mixture is heated to facilitate condensation and the formation of the double bond between the aldehyde and the ketone.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity .

Industrial methods may involve continuous flow reactors for scalability and efficiency.

The applications of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile are diverse:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceuticals targeting specific biological mechanisms.
  • Material Science: Its reactivity makes it suitable for use in producing polymers and other materials.
  • Biochemical Research: It is employed as a probe for studying enzyme-catalyzed reactions and metabolic pathways .

Interaction studies involving 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. The hydroxyphenyl group plays a crucial role in mediating these interactions through hydrogen bonding and other non-covalent interactions with target proteins .

Several compounds exhibit structural similarities to 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile. Here are some notable examples:

Compound NameStructural FeaturesKey Differences
(2E)-2-[(4-Methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrileContains a methoxy group instead of a hydroxy groupLower hydrogen bonding potential
(2E)-2-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrileContains a chloro substituentDifferent electronic properties affecting reactivity
(2E)-2-[(4-Nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrileContains a nitro groupStrong electron-withdrawing effect altering reactivity

Uniqueness

The uniqueness of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile lies primarily in its hydroxyphenyl substituent. This feature allows for specific interactions through hydrogen bonding that are not possible with other substituents like methoxy or nitro groups. Consequently, this compound may exhibit distinct biological activities and reactivity patterns compared to its analogs .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.110278721 g/mol

Monoisotopic Mass

229.110278721 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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